Saikosaponin D

Description

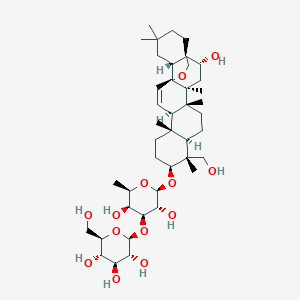

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWSCMDFVARMPN-LCSVLAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317467 | |

| Record name | Saikosaponin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20874-52-6 | |

| Record name | Saikosaponin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20874-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020874526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saikosaponin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Saikosaponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAIKOSAPONIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR635J3F00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Mechanisms of Action

Anti-inflammatory Effects

Saikosaponin D has demonstrated significant anti-inflammatory properties in various preclinical models. spandidos-publications.commdpi.com It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2. mdpi.com This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). frontiersin.orgmdpi.com Furthermore, this compound can decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The anti-inflammatory actions of this compound are often linked to its ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. biosynth.commdpi.com

Environmental Stressors Impacting this compound Accumulation (e.g., Drought Stress)

Anti-cancer Activity

The anti-cancer potential of this compound is one of its most extensively studied attributes. nih.govnih.govmdpi.com Research has shown that it can inhibit the growth and proliferation of a wide range of cancer cells, including those of the liver, lung, prostate, and pancreas. nih.govnih.govtandfonline.comresearchgate.net The mechanisms underlying its anti-cancer effects are multifaceted and include the induction of apoptosis and autophagy, as well as the inhibition of cell cycle progression, invasion, and angiogenesis. researchgate.netmdpi.com

Apoptosis and Autophagy: this compound can trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. mdpi.com It has been observed to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. nih.govmdpi.comtandfonline.com In some cancer cell lines, this compound also induces autophagic cell death by activating the CaMKK-AMPK-mTOR pathway. mdpi.com

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by causing cell cycle arrest, often at the G0/G1 or G2/M phases. mdpi.comspandidos-publications.com This effect is frequently associated with the upregulation of cell cycle inhibitors like p21 and p27. mdpi.comspandidos-publications.com

Inhibition of Invasion and Metastasis: The spread of cancer to other parts of the body is a major cause of mortality. This compound has been found to inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. nih.govmdpi.com

Preclinical Anti-Cancer Research on this compound

| Cancer Type | Observed Effects | Affected Signaling Pathways |

|---|---|---|

| Liver Cancer | Inhibition of proliferation, induction of apoptosis and autophagy. frontiersin.orgmdpi.com | p-STAT3/C/EBPβ/COX2, mTOR. frontiersin.orgmdpi.com |

| Lung Cancer | Inhibition of proliferation, induction of apoptosis, enhanced sensitivity to gefitinib (B1684475). mdpi.comnih.gov | STAT3/Bcl-2, TGFα-JNK-p53. nih.govmdpi.com |

| Prostate Cancer | Inhibition of proliferation, induction of apoptosis, cell cycle arrest at G0/G1. mdpi.comtandfonline.com | p53 upregulation. mdpi.comtandfonline.com |

| Pancreatic Cancer | Inhibition of proliferation, induction of apoptosis. researchgate.net | MKK4-JNK. researchgate.net |

| Breast Cancer | Inhibition of proliferation, induction of apoptosis. spandidos-publications.comnih.gov | Wnt/β-catenin. spandidos-publications.comnih.gov |

Anti-fibrotic Effects

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage. This compound has shown promising anti-fibrotic activity, particularly in the context of liver fibrosis. nih.govfrontiersin.org It has been found to alleviate carbon tetrachloride (CCl4)-induced liver fibrosis by decreasing collagen deposition and the expression of profibrotic markers. nih.govscholaris.ca One of the mechanisms involved is the regulation of the estrogen receptor-β/NLRP3 inflammasome pathway. nih.gov this compound can also inhibit the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen production in the liver. nih.govfrontiersin.org

Immunomodulatory Effects

This compound exhibits immunomodulatory properties by influencing the function of various immune cells. spandidos-publications.comnih.gov It has been shown to affect the differentiation and maturation of dendritic cells (DCs), which are potent antigen-presenting cells that play a crucial role in initiating immune responses. spandidos-publications.com Specifically, this compound can promote the maturation of DCs, leading to increased expression of co-stimulatory molecules and enhanced T-cell proliferation. spandidos-publications.com It can also modulate the balance between different types of T-helper cells, such as Th1/Th2 and Th17/Treg, which is important for maintaining immune homeostasis. spandidos-publications.com

Molecular Mechanisms and Cellular Pathway Modulation by Saikosaponin D in Preclinical Models

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Saikosaponin D has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. spandidos-publications.comnih.govnih.gov Its cytotoxic effects are mediated by a complex interplay of signaling pathways that ultimately lead to programmed cell death.

Regulation of Cell Cycle Progression (e.g., G0-G1 Arrest)

A key mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, primarily at the G0/G1 phase. spandidos-publications.comnih.govnih.govmdpi.com This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.

Upregulation of p53 and p21: In several cancer cell lines, including prostate, renal, and lung cancer, SSD treatment leads to an upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. spandidos-publications.comnih.govnih.govmdpi.comspandidos-publications.com The increased expression of p21 is a crucial factor in mediating the G0/G1 phase arrest. nih.govmdpi.com

Downregulation of Cyclin D1 and CDK2: Concurrently, SSD has been observed to decrease the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2), proteins essential for the G1/S transition. mdpi.com This downregulation further contributes to the halt in cell cycle progression.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Effect of this compound | Reference |

| DU145 (Prostate Cancer) | Upregulation of p53 and p21 | spandidos-publications.comnih.gov |

| 769-P and 786-O (Renal Cell Carcinoma) | Upregulation of p53, induction of G0/G1 arrest | nih.gov |

| A549 (Lung Cancer) | Upregulation of p53 and p21, G1 phase arrest | mdpi.comresearchgate.net |

| Anaplastic Thyroid Cancer Cells | Upregulation of p53 and p21, downregulation of CDK2 and cyclin D1, G1-phase arrest | mdpi.com |

| HL-60 (Leukemia) | Arrest at G0/G1 phase | researchgate.net |

Modulating Intrinsic Apoptosis Pathways (Mitochondrial Pathway)

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.comspandidos-publications.com This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptotic pathway. frontiersin.orgnih.gov this compound modulates the expression of these proteins to favor apoptosis.

Downregulation of Bcl-2: SSD treatment has been consistently shown to decrease the expression of the anti-apoptotic protein Bcl-2 in various cancer cell models. mdpi.commdpi.comnih.gov

Upregulation of Bax: Conversely, SSD increases the expression of the pro-apoptotic protein Bax. mdpi.comnih.gov The resulting increase in the Bax/Bcl-2 ratio is a critical determinant in promoting apoptosis. nih.govwaocp.org

The altered balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP). free.fr

Cytochrome C Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. spandidos-publications.comnih.govmdpi.comfree.fr

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. mdpi.comfree.frberkeley.edu

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. spandidos-publications.commdpi.comdovepress.com Studies have demonstrated that SSD treatment leads to the cleavage and activation of both caspase-9 and caspase-3. mdpi.comdovepress.comresearcher.life While some research points to the involvement of caspase-1, the primary caspases activated by SSD through the intrinsic pathway are caspase-9 and -3. spandidos-publications.comdovepress.com

A key substrate of activated caspase-3 is poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. mdpi.com

Cleavage of PARP: this compound treatment results in the cleavage of PARP by caspase-3. mdpi.commdpi.comresearcher.lifethieme-connect.comnih.gov This event is a hallmark of apoptosis and serves to prevent DNA repair, ensuring the completion of the cell death program.

Table 2: Modulation of Intrinsic Apoptosis Pathway by this compound

| Molecular Event | Effect of this compound | Reference |

| Bcl-2 Expression | Downregulated | mdpi.commdpi.comnih.gov |

| Bax Expression | Upregulated | mdpi.comnih.gov |

| Cytochrome C Release | Increased | spandidos-publications.comnih.govmdpi.com |

| Caspase-9 Activation | Increased (cleavage) | mdpi.comdovepress.comresearcher.life |

| Caspase-3 Activation | Increased (cleavage) | spandidos-publications.commdpi.comdovepress.comresearcher.life |

| PARP Cleavage | Increased | mdpi.commdpi.comresearcher.lifethieme-connect.comnih.gov |

Cytochrome C Release and Caspase Cascade Activation (Caspase-1, -3, -9)

Engaging Extrinsic Apoptosis Pathways (Death Receptor Pathway)

In addition to the intrinsic pathway, this compound can also engage the extrinsic, or death receptor-mediated, pathway of apoptosis. mdpi.comnih.gov This pathway is initiated by the binding of extracellular death ligands to their cognate receptors on the cell surface. mdpi.com

Upregulation of Fas: Studies have shown that SSD can upregulate the expression of the Fas death receptor. nih.gov

Caspase-8 Activation: The engagement of death receptors like Fas leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. mdpi.comnih.gov SSD treatment has been shown to promote the cleavage and activation of caspase-8. mdpi.comnih.gov

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave the Bcl-2 family member Bid into its truncated form, tBid. berkeley.edu tBid then translocates to the mitochondria to further amplify the apoptotic signal by promoting Bax/Bak activation and cytochrome c release, thus linking the extrinsic and intrinsic pathways. free.frberkeley.edu

Caspase-8 Activation

This compound has been shown to induce apoptosis through the activation of the extrinsic, or death receptor, pathway, a key feature of which is the activation of caspase-8. mdpi.com In human colorectal cancer cells, SSD treatment led to the cleavage of caspase-8, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to programmed cell death. mdpi.com This activation of the extrinsic pathway is often initiated by the binding of death ligands to their corresponding cell surface receptors. mdpi.com

Studies in human osteosarcoma U2 cells have also demonstrated that this compound treatment results in the activation of caspase-8, alongside caspase-3 and caspase-9. nih.gov This indicates that SSD can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov Furthermore, in hepatocytes, this compound has been found to upregulate the expression of the Fas death receptor and promote the cleavage of caspase-8. nih.gov This activation of the Fas pathway contributes to SSD-induced apoptosis in liver cells. nih.gov The activation of caspase-8 by this compound is a critical step in its pro-apoptotic effects across various cancer cell types.

Influence on Reactive Oxygen Species (ROS) Generation

The role of this compound in modulating reactive oxygen species (ROS) levels appears to be context-dependent. In some cancer cell models, SSD has been shown to induce the accumulation of ROS. For instance, in cervical, ovarian, and non-small cell lung cancer cell lines, this compound treatment led to increased ROS generation, which contributed to its cytotoxic effects. nih.govresearchgate.netnih.gov This ROS-mediated apoptosis was confirmed by the observation that ROS scavengers could suppress the cell death induced by SSD in combination with cisplatin (B142131). nih.govresearchgate.netnih.gov

Conversely, in other contexts, this compound has exhibited antioxidant properties. In normal hepatocytes, SSD has been shown to possess antioxidant activity. spandidos-publications.com One study on DU145 prostate cancer cells also reported that ROS levels remained unchanged after treatment with this compound. spandidos-publications.com This suggests that the effect of SSD on ROS generation may vary depending on the cell type and the specific experimental conditions. In models of heat stress-induced oxidative damage in LLC-PK1 cells, this compound was found to attenuate damage by increasing the expression of antioxidant enzymes. lktlabs.com

Autophagy Regulation

This compound has been identified as a significant modulator of autophagy, a cellular process involving the degradation of cellular components. researchgate.net

Preclinical studies have consistently shown that this compound can induce the formation of autophagosomes in various cell types. This has been observed in HeLa cells, liver cancer cells, osteosarcoma cells, and breast cancer cells. semanticscholar.org In colorectal cancer cells, treatment with this compound led to an increase in the levels of the autophagic factor LC3B, a key marker of autophagosome formation. mdpi.com Similarly, in rat hepatic stellate cells, this compound was found to activate excess autophagy, leading to the inhibition of cell proliferation and promotion of apoptosis. semanticscholar.org The induction of autophagosome formation appears to be a common mechanism by which this compound exerts its effects. semanticscholar.org

While this compound induces the formation of autophagosomes, it has also been found to inhibit their subsequent fusion with lysosomes. researchgate.nethku.hk This blockage of the final stage of autophagy was observed in HeLa cells and MDA-MB-231 breast cancer cells. researchgate.nethku.hk By preventing the fusion, this compound leads to an accumulation of autophagosomes within the cell. semanticscholar.org Interestingly, in breast cancer cells, this inhibition of autophagic degradation was associated with the induction of apoptosis, suggesting a complex interplay between these two cellular processes. researchgate.net The mechanism behind this inhibition may involve the alkalinization of lysosomes, as suggested by studies in HeLa cells. hku.hk In gastric cancer cells, this compound was also found to induce autophagy. researchgate.net

Induction of Autophagosome Formation

Inhibition of Cell Migration and Invasion

A significant aspect of the anti-cancer activity of this compound is its ability to inhibit cell migration and invasion, key processes in tumor metastasis. spandidos-publications.comresearchgate.net In preclinical models of gastric cancer, this compound has been shown to suppress the migration and invasion of cancer cells. researchgate.netnih.gov This effect is partly mediated by its influence on matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. spandidos-publications.com Specifically, this compound has been found to inhibit the expression and activity of MMP1 and MMP2 in gastric cancer cells. researchgate.net

Similar inhibitory effects on migration and invasion have been observed in other cancer types. In prostate cancer cells (DU145 and CWR22Rv1), this compound was shown to suppress these processes by reversing the epithelial-mesenchymal transition (EMT) and inhibiting MMP2 and MMP9. spandidos-publications.com Furthermore, in human osteosarcoma U2 cells, this compound, both alone and in combination with a JNK inhibitor, was effective in inhibiting cell migration and invasion. nih.gov

Immunomodulatory Actions

This compound exhibits a range of immunomodulatory effects, influencing the function of various immune cells. nih.govresearchgate.netncats.io In in vitro models, this compound has been shown to increase the secretion of IL-12, promote the maturation of dendritic cells, and enhance the proliferation of lymphocytes. lktlabs.comncats.io These actions suggest a potential to boost anti-tumor immune responses.

Furthermore, this compound can modulate the tumor microenvironment. In a murine model of pancreatic cancer, it was found to decrease the polarization of M2 macrophages, a type of immune cell that can promote tumor growth, by downregulating the PI3K/AKT/mTOR signaling pathway. nih.gov By reactivating the local immune response, this compound can create a less favorable environment for tumor progression. nih.gov The compound's anti-inflammatory properties, mediated through the inhibition of pathways like NF-κB, also contribute to its immunomodulatory profile. nih.govspandidos-publications.com

Anti-Inflammatory Molecular Interventions

This compound exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by targeting key signaling pathways and mediators of inflammation.

Suppression of NF-κB Signaling Pathway Activation

A crucial mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. spandidos-publications.commdpi.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

For instance, in a model of Alzheimer's disease, this compound treatment attenuated the activation of the NF-κB signaling pathway in the hippocampus of 3xTg mice. spandidos-publications.com Similarly, in models of intestinal mucositis, this compound was found to inhibit the TAK1/NF-κB signaling cascade. dovepress.com

| Model System | Key Findings | References |

|---|---|---|

| HepG2 and HeLa Cells | Inhibited TNF-α-induced NF-κB activation by preventing IκBα degradation, p65 phosphorylation, and nuclear translocation. | nih.gov |

| Bone Marrow Macrophages (BMMs) | Suppressed RANKL-induced phosphorylation of p65 and degradation of IκBα, leading to decreased nuclear translocation of p65. | dovepress.comresearchgate.net |

| 3xTg Mouse Model of Alzheimer's Disease | Attenuated the increase in IκBα and NF-κB expression in the hippocampus. | spandidos-publications.com |

| Irinotecan-Induced Intestinal Mucositis in Mice | Reduced levels of p-IκB-α protein in the colon, inhibiting NF-κB pathway activation. | dovepress.com |

Downregulation of Pro-Inflammatory Mediators (e.g., iNOS, COX-2)

This compound has been demonstrated to effectively downregulate the expression of key pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comnih.gov These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are significant contributors to the inflammatory response.

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound treatment led to a marked reduction in the production of NO by inhibiting the expression of iNOS. mdpi.com Similarly, the expression of COX-2 was also significantly suppressed in these cells. mdpi.com Further studies in hepatocellular carcinoma cells have shown that this compound can inhibit COX-2 expression through pathways involving p-STAT3/HIF-1α and p-STAT3/C/EBPβ. spandidos-publications.com

In vivo studies have corroborated these findings. In a mouse model of irinotecan-induced intestinal mucositis, this compound treatment significantly attenuated the increased levels of both iNOS and COX-2 in colonic tissues. dovepress.com

| Model System | Mediator | Effect of this compound | References |

|---|---|---|---|

| LPS-stimulated RAW264.7 cells | iNOS, COX-2 | Significantly inhibited expression. | mdpi.com |

| Hepatocellular Carcinoma Cells | COX-2 | Inhibited expression via p-STAT3/HIF-1α and p-STAT3/C/EBPβ pathways. | spandidos-publications.com |

| Irinotecan-induced intestinal mucositis in mice | iNOS, COX-2 | Attenuated the abnormal increases in colonic tissues. | dovepress.com |

| DDP-induced HK-2 human proximal tubular epithelial cells | iNOS | Significantly lowered expression. | spandidos-publications.comnih.gov |

Attenuation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

A significant aspect of this compound's anti-inflammatory action is its ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). spandidos-publications.comnih.gov

In various preclinical models, this compound has consistently demonstrated its capacity to lower the secretion of these key cytokines. For instance, in LPS-stimulated RAW264.7 cells, this compound treatment resulted in a significant decrease in the levels of TNF-α and IL-6. mdpi.com Similarly, in a model of cisplatin-induced nephrotoxicity, this compound treatment significantly lowered the secretion of TNF-α, IL-1β, and IL-6 in human renal cortex and HK-2 cells. spandidos-publications.comnih.gov

Furthermore, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, this compound administration led to a significant decrease in the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. spandidos-publications.comnih.gov In a model of osteoarthritis, this compound was also found to decrease the expression of TNF-α and IL-6 in chondrocytes under inflammatory conditions. frontiersin.org

| Model System | Cytokine | Effect of this compound | References |

|---|---|---|---|

| LPS-stimulated RAW264.7 cells | TNF-α, IL-6 | Significantly reduced levels. | mdpi.com |

| DDP-induced HK-2 human proximal tubular epithelial cells | TNF-α, IL-1β, IL-6 | Significantly lowered secretion. | spandidos-publications.comnih.gov |

| DSS-induced ulcerative colitis in mice | TNF-α, IL-6, IL-1β | Significantly decreased levels. | spandidos-publications.comnih.gov |

| IL-1β–induced ATDC5 chondrocytes | TNF-α, IL-6 | Decreased expression levels. | frontiersin.org |

Inhibition of NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the maturation of pro-inflammatory cytokines IL-1β and IL-18. nih.govcdnsciencepub.com

In a model of carbon tetrachloride-induced acute hepatocellular injury, this compound was found to inhibit the activation of the NLRP3 inflammasome in HL-7702 cells. spandidos-publications.com This was evidenced by the reduced expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. spandidos-publications.com Similarly, in a study on liver fibrosis, this compound repressed carbon tetrachloride-induced NLRP3 activation in fibrotic livers, leading to decreased levels of NLRP3, IL-18, and IL-1β. nih.govcdnsciencepub.com

The inhibitory effect of this compound on the NLRP3 inflammasome is also linked to its ability to regulate the estrogen receptor-β (ERβ) pathway in hepatic stellate cells. nih.govcdnsciencepub.com Furthermore, in cerulein-induced pancreatic acinar cells, this compound was found to protect against pyroptosis by inhibiting the cGAS/STING/NLRP3 signaling pathway. frontiersin.org

Antioxidant Effects

This compound exhibits significant antioxidant properties by modulating various cellular mechanisms to counteract oxidative stress. frontiersin.orgnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the pathogenesis of numerous diseases.

In preclinical studies, this compound has been shown to mitigate oxidative damage by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. dovepress.com For instance, in a model of heat stress-induced oxidative damage in LLC-PK1 cells, this compound promoted the activity of antioxidant enzymes. spandidos-publications.com It has also been demonstrated to reduce hydrogen peroxide (H₂O₂)-induced malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH) release, while increasing superoxide (B77818) dismutase (SOD) activity in PC12 cells. spandidos-publications.comnih.gov

The antioxidant effects of this compound are also mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. spandidos-publications.com By activating the PI3K/AKT/Nrf2 pathway, this compound can improve muscle atrophy in chronic kidney disease models by reducing ROS levels. spandidos-publications.com

Antifibrotic Mechanisms (e.g., TGF-β1/Smads Signaling Pathway)

This compound has demonstrated potent antifibrotic effects in preclinical models, primarily by targeting the transforming growth factor-beta 1 (TGF-β1)/Smads signaling pathway, a key regulator of fibrosis. spandidos-publications.comnih.gov

In a study on pancreatic fibrosis, this compound was found to inhibit the TGF-β1/Smads pathway in pancreatic stellate cells (PSCs). nih.govsci-hub.se This inhibition was associated with a reduction in extracellular matrix (ECM) formation. nih.gov Similarly, in human embryonic lung fibroblasts, this compound inhibited proliferation and collagen production by modulating the TGF-β1/Smads signaling pathway. spandidos-publications.com

Furthermore, in a rat model of peritoneal fibrosis, this compound was shown to regulate the TGFβ1/BMP7/Gremlin1/Smad pathway, leading to a reduction in fibrosis. frontiersin.org The compound decreased the expression of fibrosis-promoting markers like TGF-β1 and Gremlin1, while increasing the expression of the anti-fibrotic marker BMP7. frontiersin.org

Specific Intracellular Signaling Pathway Modulations

This compound (SSD) exerts its diverse pharmacological effects by modulating a range of specific intracellular signaling pathways. These pathways are critical regulators of cellular processes such as proliferation, apoptosis, inflammation, and metabolism. Preclinical studies have elucidated the intricate molecular mechanisms through which SSD interacts with these signaling cascades, providing a foundation for its potential therapeutic applications. The following sections detail the modulation of key pathways by SSD in various preclinical models.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a crucial mediator of cellular signaling, and its aberrant activation is frequently observed in various cancers. mdpi.com this compound has been shown to be a potent inhibitor of the STAT3 pathway. mdpi.com In preclinical models of non-small cell lung cancer (NSCLC), SSD has been observed to significantly decrease the proliferation of cancer cells and induce apoptosis by inhibiting the activation of the STAT3 pathway. tandfonline.com Specifically, SSD treatment leads to a reduction in the phosphorylation of STAT3 without affecting the total STAT3 protein levels in A549 and H1299 lung cancer cells. nih.gov This inhibition of STAT3 phosphorylation subsequently downregulates the expression of its downstream targets, such as the anti-apoptotic protein Bcl-2. tandfonline.comjcancer.org

Furthermore, in hepatocellular carcinoma (HCC) cells, SSD has been found to suppress the expression of cyclooxygenase-2 (COX-2) by targeting the p-STAT3/HIF-1α and p-STAT3/C/EBPβ signaling pathways. nih.gov The combination of SSD with the EGFR inhibitor gefitinib (B1684475) has demonstrated synergistic anticancer effects in NSCLC cells, a mechanism attributed to the suppression of the STAT3/Bcl-2 signaling pathway. mdpi.comjcancer.org This suggests that SSD can enhance the efficacy of existing targeted therapies by modulating STAT3 activity. mdpi.comjcancer.org Research has also indicated that SSD-induced apoptosis in certain lung cancer cell lines can occur independently of the p53 pathway, highlighting the direct role of STAT3 inhibition in its anticancer effects. nih.gov

Table 1: Effects of this compound on the STAT3 Pathway in Preclinical Models

| Cell Line/Model | Observed Effect | Downstream Targets Modulated |

| A549 and H1299 (NSCLC) | Inhibition of STAT3 phosphorylation, induction of apoptosis. nih.gov | Downregulation of phosphorylated STAT3. nih.gov |

| HCC SMMC-7721 cells | Inhibition of proliferation and induction of apoptosis. nih.gov | Downregulation of COX-2 expression. nih.gov |

| HCC827/GR (Gefitinib-resistant NSCLC) | Enhanced sensitivity to gefitinib. tandfonline.comjcancer.org | Suppression of the STAT3/Bcl-2 pathway. tandfonline.comjcancer.org |

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) cascades, comprising the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are central to the regulation of various cellular activities, including cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways in a context-dependent manner. In pancreatic acinar AR42J cells, SSD has been found to significantly inhibit the cerulein-induced phosphorylation of JNK1/2, ERK1/2, and p38 MAPK, thereby reducing apoptosis and inflammation. nih.govresearchgate.net

In the context of cancer, SSD's influence on MAPK pathways contributes to its anti-tumor effects. For instance, in human malignant glioma U87 cells, SSD treatment led to the downregulation of Akt and ERK phosphorylation while upregulating JNK and caspase-3 activities, ultimately causing cell apoptosis. mdpi.com Similarly, in endometrial cancer Ishikawa cells, SSD was found to influence the Ras/Raf/MEK/ERK, JNK, and p38-MAPK pathways to inhibit cell metastasis. nih.gov An isomer of SSD, Saikosaponin A, has been reported to induce apoptosis in acute myeloid leukemia (AML) cells through the activation of the JNK signaling pathway, suggesting a class effect of saikosaponins on this pathway. dovepress.com

Table 2: Modulation of MAPK Cascades by this compound

| Cell Line/Model | Pathway(s) Modulated | Observed Outcome |

| Pancreatic Acinar AR42J Cells | Inhibition of p-JNK1/2, p-ERK1/2, p-p38 MAPK. nih.govresearchgate.net | Reduced apoptosis and inflammation. nih.govresearchgate.net |

| Human Malignant Glioma U87 Cells | Downregulation of p-ERK, upregulation of JNK. mdpi.com | Induction of apoptosis. mdpi.com |

| Endometrial Cancer Ishikawa Cells | Inhibition of Ras/Raf/MEK/ERK, JNK, p38-MAPK. nih.gov | Inhibition of cell metastasis. nih.gov |

| Human Renal Cortex and HK-2 Cells | Inhibition of MAPK and NF-κB pathways. nih.gov | Mitigation of cisplatin-induced nephrotoxicity. nih.gov |

Phosphatidylinositol-3 Kinase/AKT/mTOR (PI3K/AKT/mTOR) Pathway

The Phosphatidylinositol-3 Kinase/AKT/mTOR (PI3K/AKT/mTOR) pathway is a critical signaling network that governs cell growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders. This compound has been demonstrated to exert inhibitory effects on this pathway in several preclinical models. In the context of pancreatic cancer, SSD has been shown to directly suppress cancer cell apoptosis and invasion while also modulating the tumor microenvironment. nih.gov It achieves this, in part, by reducing the polarization of M2 macrophages through the downregulation of the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net

In non-cancer models, such as osteoarthritis, SSD has been reported to alleviate inflammation and regulate autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in chondrocytes. nih.gov This suggests a broader therapeutic potential for SSD in inflammatory and degenerative diseases. nih.gov Furthermore, studies on pancreatic fibrosis have revealed that SSD can alleviate this condition by inhibiting the autophagy of pancreatic stellate cells through the PI3K/AKT/mTOR pathway. spandidos-publications.com

Table 3: this compound's Impact on the PI3K/AKT/mTOR Pathway

| Disease Model/Cell Type | Mechanism of Action | Consequence |

| Pancreatic Cancer (Murine Model) | Deactivation of the PI3K/AKT/mTOR pathway. nih.govdntb.gov.ua | Reduced M2 macrophage polarization. nih.gov |

| Osteoarthritis (Chondrocytes) | Inhibition of the PI3k/Akt/mTOR signaling pathway. nih.gov | Alleviation of inflammation and regulation of autophagy. nih.gov |

| Pancreatic Fibrosis (Pancreatic Stellate Cells) | Inhibition of autophagy via the PI3K/AKT/mTOR pathway. spandidos-publications.com | Alleviation of pancreatic fibrosis. spandidos-publications.com |

Tumor Protein p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. This compound has been identified as a potent activator of the p53 signaling pathway in various cancer cell types. In human osteosarcoma cells (143B and MG-63), SSD treatment led to a significant upregulation of both the mRNA and protein levels of p53. nih.govnih.gov This, in turn, increased the expression of its downstream targets, including the cell cycle inhibitors p21 and p27, and the pro-apoptotic protein Bax (B-cell lymphoma-2-like protein 4), while downregulating the cell cycle promoter cyclin D1. nih.govnih.gov

This activation of the p53 pathway results in G0/G1 phase cell cycle arrest and an increase in apoptosis in osteosarcoma cells. nih.govnih.gov Similar effects have been observed in other cancer types. For instance, in anaplastic thyroid cancer cells, SSD therapy increased the expression of p53 and Bax, while decreasing the anti-apoptotic protein Bcl-2, leading to G1-phase cell cycle arrest and increased cell death. mdpi.com In human hepatoma cell lines, SSD has been implicated in inducing apoptosis and cell cycle arrest through the involvement of p53. tandfonline.com Furthermore, under hypoxic conditions, SSD has been shown to enhance the radiosensitivity of hepatoma cells by upregulating p53 and Bax. nih.gov

Table 4: Activation of the p53 Signaling Pathway by this compound

| Cell Line/Model | Upstream Effect | Downstream Consequences |

| Human Osteosarcoma Cells (143B and MG-63) | Upregulation of p53 mRNA and protein. nih.govnih.gov | Increased p21, p27, Bax; decreased cyclin D1; G0/G1 arrest; apoptosis. nih.govnih.gov |

| Anaplastic Thyroid Cancer Cells | Increased p53 expression. mdpi.com | Increased Bax; decreased Bcl-2; G1 arrest; apoptosis. mdpi.com |

| Human Hepatoma Cells (SMMC-7721 and HepG2) | Upregulation of p53. nih.gov | Enhanced radiosensitivity under hypoxia, increased Bax expression. nih.gov |

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor progression by activating genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the HIF-1α pathway, thereby sensitizing cancer cells to radiotherapy. In hepatoma cells (SMMC-7721 and HepG2) under hypoxic conditions, SSD was found to dose-dependently increase their sensitivity to radiation. nih.govkarger.com

The mechanism underlying this radiosensitizing effect involves the attenuation of HIF-1α expression by SSD. nih.govkarger.com This reduction in HIF-1α leads to the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The inhibitory effect of SSD on HIF-1α was further confirmed by the observation that the effects were enhanced when combined with a known HIF-1α inhibitor. nih.gov In vivo studies using tumor xenograft models also demonstrated a more significant suppression of tumor growth with the combined therapy of SSD and radiation compared to either treatment alone. nih.gov In hepatocellular carcinoma cells, SSD has also been shown to suppress the expression of cyclooxygenase-2 through the phospho-STAT3/HIF-1α pathway. tandfonline.com

Table 5: this compound's Inhibition of the HIF-1α Pathway

| Cell Line/Model | Condition | Effect of this compound | Downstream Molecular Changes |

| Hepatoma Cells (SMMC-7721 and HepG2) | Hypoxia | Increased radiosensitivity. nih.govkarger.com | Attenuation of HIF-1α expression. nih.govkarger.com |

| Hepatoma Cells (SMMC-7721 and HepG2) | Hypoxia | Upregulation of p53 and Bax, downregulation of Bcl-2. nih.gov | |

| Hepatocellular Carcinoma Cells | Not specified | Suppression of cyclooxygenase-2 expression. tandfonline.com | Inhibition of the phospho-STAT3/HIF-1α pathway. tandfonline.com |

Fat Mass and Obesity-Associated Protein (FTO)/m6A RNA Methylation Axis

N6-methyladenosine (m6A) is the most prevalent internal modification of mRNA in eukaryotes and is dynamically regulated by methyltransferases ('writers'), demethylases ('erasers'), and binding proteins ('readers'). nih.govnih.gov The fat mass and obesity-associated protein (FTO) is a key m6A demethylase that functions as an oncogene in certain cancers, including acute myeloid leukemia (AML). nih.govresearchgate.net this compound has been identified as a direct inhibitor of FTO, thereby modulating the m6A RNA methylation landscape. nih.govresearchgate.net

In preclinical models of AML, SSD has demonstrated broad anti-proliferative effects, promoting apoptosis and cell-cycle arrest both in vitro and in vivo. nih.govresearchgate.net Mechanistically, SSD directly targets and binds to the FTO protein, inhibiting its demethylase activity. nih.govresearchgate.net This leads to an increase in the global levels of m6A RNA methylation, which in turn decreases the stability of downstream gene transcripts associated with leukemogenesis. nih.govresearchgate.net Importantly, SSD was also shown to overcome FTO/m6A-mediated resistance to tyrosine kinase inhibitors in leukemia cells. nih.gov These findings highlight a novel epitranscriptomic mechanism of action for SSD and suggest its potential as a therapeutic agent for leukemia by targeting the FTO/m6A axis. nih.govresearchgate.net

Table 6: Modulation of the FTO/m6A RNA Methylation Axis by this compound

| Cellular Context | Target Protein | Molecular Effect of this compound | Downstream Consequence |

| Acute Myeloid Leukemia (AML) cells | FTO protein. nih.govresearchgate.net | Direct binding and inhibition of FTO demethylase activity. nih.govresearchgate.net | Increased global m6A RNA methylation. nih.govresearchgate.net |

| Acute Myeloid Leukemia (AML) cells | FTO protein. nih.govresearchgate.net | Decreased stability of downstream gene transcripts. nih.govresearchgate.net | Suppression of leukemia cell proliferation, induction of apoptosis and cell-cycle arrest. nih.govresearchgate.net |

| Tyrosine Kinase Inhibitor-Resistant Leukemia Cells | FTO protein. nih.gov | Overcoming of drug resistance. nih.gov |

Estrogen Receptor-β (ERβ) Pathway Activation

This compound (SSd) has been identified as a modulator of the Estrogen Receptor-β (ERβ) pathway, exhibiting phytoestrogen-like properties in various preclinical models. spandidos-publications.com Research primarily focused on liver fibrosis demonstrates that SSd can counteract pathological processes by activating ERβ signaling. cdnsciencepub.comnih.gov

In models of liver fibrosis using hepatic stellate cells (HSCs), transforming growth factor-beta (TGF-β) treatment was shown to significantly decrease the mRNA and protein levels of ERβ. cdnsciencepub.com Treatment with this compound effectively reversed this reduction, restoring the expression of ERβ. cdnsciencepub.com Similarly, in an in vivo model of carbon tetrachloride (CCl4)-induced liver fibrosis in mice, SSd administration restored the diminished protein expression of ERβ in HSCs. cdnsciencepub.comnih.gov The activation of ERβ by SSd is crucial for its anti-fibrotic effects, which include the suppression of the NLRP3 inflammasome, a key component in inflammatory responses. cdnsciencepub.comnih.gov The mechanism involves SSd preventing the progression of fibrosis by upregulating ERβ, which in turn inhibits NLRP3 activation. cdnsciencepub.com

Further studies have shown that the protective effects of SSd against oxidative stress-induced HSC activation are also dependent on the ERβ pathway. spandidos-publications.commedchemexpress.com The ability of SSd to reduce the expression of profibrotic markers and inhibit the formation of excessive extracellular matrix was blocked by the use of ER antagonists, confirming that the therapeutic action of SSd is mediated through its activation of ERβ. medchemexpress.com

Table 1: Research Findings on this compound and the ERβ Pathway

| Model System | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| TGF-β-activated LX-2 cells (in vitro) | SSd restored ERβ mRNA and protein levels decreased by TGF-β. | Repressed profibrotic marker expression (Col1α1, α-SMA) and NLRP3 activation. | cdnsciencepub.com |

| Primary HSCs from CCl4-treated mice (in vivo) | SSd restored ERβ protein expression. | Alleviated liver fibrosis and repressed NLRP3 activation. | cdnsciencepub.comnih.gov |

| H₂O₂-treated HSC-T6 cells (in vitro) | SSd suppressed cell proliferation and ECM formation; effects were blocked by ER antagonists. | Reduced expression of α-SMA, TGF-β1, Hyp, COL1, TIMP-1; inhibited ROS generation. | medchemexpress.com |

β-Catenin Signaling Pathway

This compound has been shown to exert significant anti-tumor effects by inhibiting the β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation. nih.govnih.gov This inhibitory action has been particularly noted in preclinical models of triple-negative breast cancer (TNBC) and prostate cancer. nih.gov

In various TNBC cell lines, including HCC1937, MDA-MB-468, and MDA-MB-231, this compound was found to suppress cell growth by targeting β-catenin signaling. nih.govnih.govspandidos-publications.com It significantly reduces the protein and mRNA expression levels of β-catenin. spandidos-publications.com This leads to the downregulation of its downstream target genes, such as c-Myc and CyclinD1, which are crucial for cell proliferation, ultimately resulting in apoptosis of the cancer cells. nih.govmdpi.comscispace.com Molecular docking analyses further support these findings, suggesting that this compound may directly interact with the β-catenin protein through hydrogen bonds and hydrophobic interactions. nih.gov

In prostate cancer models, this compound inhibits the Wnt/β-catenin signaling pathway by reducing the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.govnih.gov This action helps to suppress cancer cell proliferation, metastasis, and cancer stem cell phenotypes. nih.govmdpi.com

Table 2: Research Findings on this compound and the β-Catenin Pathway

| Model System | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) cells (HCC1937, MDA-MB-468, etc.) | SSd significantly repressed β-catenin and its downstream targets. | Induced caspase-dependent apoptosis; inhibited cell proliferation. | nih.govnih.govspandidos-publications.comscispace.com |

| Prostate Cancer cells (CWR22Rv1) | SSd inhibited the GSK3β/β-catenin pathway. | Suppressed proliferation, metastasis, invasion, and cancer stem cell phenotypes. | nih.govmdpi.com |

MKK4-JNK Signaling Pathway

The activation of the MKK4-JNK signaling pathway is a key mechanism through which this compound induces apoptosis and inhibits the growth of cancer cells, particularly in pancreatic cancer. spandidos-publications.comresearchgate.nettandfonline.com The MKK4-JNK pathway, a component of the larger mitogen-activated protein kinase (MAPK) family, plays a vital role in cellular responses to stress, leading to cell cycle arrest and apoptosis. nih.gov

In studies using human (BxPC3, PANC1) and mouse (Pan02) pancreatic cancer cell lines, this compound demonstrated a significant, concentration- and time-dependent inhibition of cell proliferation. researchgate.netnih.govtandfonline.com This effect was directly linked to the activation of the MKK4-JNK cascade. researchgate.net Western blot analyses revealed that this compound treatment rapidly stimulated the phosphorylation of key proteins in this pathway, including MKK4 (also known as SEK1), c-Jun N-terminal kinase (JNK), and their downstream substrate, c-Jun. researchgate.netnih.govnih.gov

The functional importance of this pathway in the action of this compound was confirmed through experiments using a JNK inhibitor, SP600125. researchgate.netnih.gov Pre-treatment with the inhibitor blocked the phosphorylation of JNK and c-Jun and reversed the anti-proliferative and pro-apoptotic effects of this compound on pancreatic cancer cells. researchgate.netnih.gov The activation of the MKK4-JNK pathway by this compound ultimately leads to the induction of apoptosis, as evidenced by the cleavage and activation of caspase-3 and caspase-9. researchgate.netnih.govtandfonline.com

Table 3: Research Findings on this compound and the MKK4-JNK Pathway

| Model System | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| Pancreatic Cancer cells (BxPC3, PANC1, Pan02) | SSd activated the MKK4-JNK pathway by stimulating phosphorylation of MKK4, JNK, and c-Jun. | Inhibited cell proliferation; induced apoptosis through cleavage of caspase-3 and caspase-9. | mdpi.comresearchgate.netnih.govnih.govtandfonline.com |

| BxPC3 cells + JNK inhibitor (SP600125) | The JNK inhibitor blocked SSd-induced activation of the pathway. | Reversed the anti-proliferative and pro-apoptotic effects of SSd. | researchgate.netnih.govnih.gov |

Preclinical Pharmacological Investigations of Saikosaponin D in Disease Models

Oncology Research in In Vitro and In Vivo Models

Saikosaponin D (SSD) is a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Bupleurum species, which has been a subject of extensive research for its potential pharmacological activities, particularly in oncology. researchgate.netresearchgate.net Preclinical studies using both cell cultures (in vitro) and animal models (in vivo) have explored its anti-tumor effects across a variety of cancers. nih.gov These investigations have revealed that SSD can influence multiple cellular processes, including proliferation, apoptosis (programmed cell death), cell cycle progression, and cellular signaling pathways. nih.govspandidos-publications.com

In the context of lung cancer, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines.

In Vitro Findings:

Studies on human NSCLC cell lines A549 and H1299 showed that SSD inhibited cell proliferation in a dose-dependent manner. researchgate.netnih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 3.57 µM for A549 cells and 8.46 µM for H1299 cells. researchgate.net

Treatment with SSD was observed to induce cell cycle arrest at the G0/G1 phase. nih.gov This was associated with the downregulation of key cell cycle proteins, Cyclin D1 and CDK4, and the upregulation of the cell cycle inhibitor, p27. nih.gov

Morphological changes characteristic of apoptosis, such as cell rounding and nuclear condensation, were observed in H1299 cells after SSD treatment. researchgate.netnih.gov The induction of apoptosis was confirmed by annexin (B1180172) V/propidium iodide staining. nih.gov

Mechanistically, SSD's effects in these lung cancer cells have been linked to the inhibition of the STAT3 signaling pathway. nih.govtandfonline.com It significantly downregulated the levels of phosphorylated STAT3 (p-STAT3) without affecting total STAT3 levels, leading to the activation of caspase 3, a key executioner of apoptosis. nih.gov

Furthermore, SSD has been shown to enhance the sensitivity of NSCLC cells to the targeted therapy drug gefitinib (B1684475). tandfonline.comjcancer.org In both gefitinib-sensitive (HCC827, PC-9) and gefitinib-resistant (HCC827/GR) NSCLC cells, SSD acted synergistically with gefitinib to inhibit cell growth and induce apoptosis, an effect also associated with the suppression of the STAT3/Bcl-2 pathway. nih.govspandidos-publications.comtandfonline.comjcancer.org

In A549 cells, SSD was also reported to sensitize the cells to cisplatin-induced apoptosis by promoting the generation of reactive oxygen species (ROS). nih.gov

In Vivo Findings:

In a xenograft mouse model using gefitinib-resistant HCC827/GR cells, the combination of SSD and gefitinib resulted in synergistic inhibition of tumor growth and induction of apoptosis. nih.govtandfonline.com This in vivo effect was consistent with the in vitro findings, pointing to the suppression of the STAT3/Bcl-2 signaling pathway. tandfonline.com

Interactive Table: Preclinical Studies of this compound in Lung Carcinoma Models

| Model System | Cell Lines | Key Findings | Associated Mechanisms | Citations |

| In Vitro | A549, H1299 | Inhibited proliferation, induced G0/G1 cell cycle arrest, promoted apoptosis. | Inhibition of STAT3 phosphorylation, activation of caspase 3. | tandfonline.com, nih.gov, researchgate.net |

| In Vitro | A549 | Sensitized cells to cisplatin-induced apoptosis. | Promotion of reactive oxygen species (ROS). | nih.gov |

| In Vitro | HCC827, PC-9, HCC827/GR | Enhanced anti-tumor effect of gefitinib. | Inhibition of STAT3/Bcl-2 pathway. | tandfonline.com, nih.gov, jcancer.org |

| In Vivo | Nude mice with HCC827/GR xenografts | Synergistically inhibited tumor growth with gefitinib. | Inhibition of STAT3/Bcl-2 pathway. | tandfonline.com, nih.gov |

This compound has been investigated for its therapeutic potential in breast cancer, including the aggressive triple-negative breast cancer (TNBC) subtype and drug-resistant models.

In Vitro Findings:

In triple-negative breast cancer (TNBC) cells (HCC1937), SSD was identified as a potent component from Radix Bupleuri, inhibiting cell proliferation and inducing apoptosis. mdpi.comnih.gov Its mechanism of action was linked to the suppression of the Wnt/β-catenin signaling pathway, where it was shown to downregulate β-catenin and its downstream targets, c-Myc and CyclinD1. mdpi.comnih.gov

In another TNBC cell line, MDA-MB-231, SSD treatment inhibited cell viability and induced apoptosis. nih.gov This effect was associated with the activation of the p38 MAPK signaling pathway. nih.govnih.gov Further studies in MDA-MB-231 cells showed that SSD could induce G2 phase cell cycle arrest by decreasing the expression of cyclins A1, A2, B1, and B2. nih.gov

In adriamycin-resistant breast cancer cells (MCF-7/adr), SSD demonstrated the ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR). nih.gov It enhanced the sensitivity of these cells to doxorubicin (B1662922) by inhibiting the expression of P-gp. nih.gov

Studies on doxorubicin-resistant MCF-7/DOX and MDA-MB-231/DOX cells revealed that SSD could induce oxidative stress by amplifying mitochondrial membrane potential loss and DNA damage. spandidos-publications.com This was associated with the inhibition of STAT1/NQO1/PGC-1α signaling. researchgate.net

In Vivo Findings:

In a mouse xenograft model using MCF-7/ADR cells, SSD was shown to reverse multidrug resistance, enhancing the efficacy of chemotherapy without causing additional toxicity. mdpi.com

Interactive Table: Preclinical Studies of this compound in Breast Carcinoma Models

| Model System | Cell Lines | Key Findings | Associated Mechanisms | Citations |

| In Vitro | HCC1937 (TNBC) | Inhibited proliferation, induced apoptosis. | Suppression of Wnt/β-catenin signaling. | mdpi.com, nih.gov, nih.gov |

| In Vitro | MDA-MB-231 (TNBC) | Inhibited viability, induced apoptosis, caused G2 cell cycle arrest. | Activation of p38 MAPK pathway, decreased cyclin expression. | nih.gov, nih.gov |

| In Vitro | MCF-7/adr, MCF-7/DOX, MDA-MB-231/DOX | Reversed multidrug resistance, enhanced doxorubicin sensitivity, induced oxidative stress. | Inhibition of P-gp expression, perturbation of STAT1/NQO1/PGC-1α signaling. | nih.gov, spandidos-publications.com, researchgate.net |

| In Vivo | Nude mice with MCF-7/ADR xenografts | Reversed multidrug resistance. | Inhibition of P-gp expression. | mdpi.com |

Research into the effects of this compound on thyroid cancer has focused on anaplastic thyroid cancer (ATC), a particularly aggressive and difficult-to-treat form of the disease.

In Vitro Findings:

In three human anaplastic thyroid cancer cell lines (8305C, ARO, and SW1736), SSD treatment resulted in a concentration- and time-dependent inhibition of cell proliferation. nih.govmdpi.comnih.goveuropeanreview.org

The compound was shown to promote apoptosis and induce cell cycle arrest in the G1 phase in these cell lines. mdpi.comnih.goveuropeanreview.org

The molecular mechanisms underlying these effects involve the activation of the p53 pathway. nih.govmdpi.com SSD treatment led to an increased expression of p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.goveuropeanreview.org

Furthermore, SSD administration caused an upregulation of the cell cycle inhibitor p21 and a downregulation of G1 phase-related proteins CDK2 and cyclin D1. mdpi.comnih.goveuropeanreview.org

In Vivo Findings:

In a xenograft tumorigenesis model using ARO cells implanted in nude mice, oral administration of SSD markedly reduced both the weight and volume of thyroid tumors in a dose-dependent manner. nih.govnih.goveuropeanreview.orgcaymanchem.comcaymanchem.com

Interactive Table: Preclinical Studies of this compound in Thyroid Carcinoma Models

| Model System | Cell Lines | Key Findings | Associated Mechanisms | Citations |

| In Vitro | 8305C, ARO, SW1736 | Inhibited proliferation, induced G1-phase arrest, promoted apoptosis. | Activation of p53 pathway (↑p53, ↑Bax, ↓Bcl-2), ↑p21, ↓CDK2, ↓cyclin D1. | mdpi.com, nih.gov, nih.gov, europeanreview.org |

| In Vivo | Nude mice with ARO xenografts | Reduced tumor weight and volume. | Not explicitly detailed in vivo, but linked to in vitro p53 pathway activation. | nih.gov, nih.gov, caymanchem.com, caymanchem.com, europeanreview.org |

This compound has been extensively studied in hepatocellular carcinoma (HCC), demonstrating multi-faceted anti-tumor activities.

In Vitro Findings:

In HepG2 and SMMC-7721 human HCC cell lines, SSD inhibited cell proliferation in a dose- and time-dependent manner. frontiersin.orgspandidos-publications.com

The compound induced apoptosis, which was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. mdpi.comfrontiersin.org

A key mechanism identified is the suppression of the p-STAT3/C/EBPβ signaling pathway, which in turn inhibits the expression of cyclooxygenase-2 (COX-2), a protein involved in inflammation and carcinogenesis. spandidos-publications.comtandfonline.commdpi.comfrontiersin.org

In hypoxic (low oxygen) conditions, which are common in solid tumors and contribute to treatment resistance, SSD was found to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α). spandidos-publications.comkarger.comkarger.com This inhibition led to the upregulation of p53 and Bax and downregulation of Bcl-2, thereby increasing the radiosensitivity of HCC cells. spandidos-publications.comkarger.comkarger.com

SSD was also shown to enhance TNF-α-mediated apoptosis in HepG2 cells by inhibiting the activation of NF-κB. nih.govtandfonline.com

In SMMC-7721 and MHCC97L cells, SSD was found to induce autophagy by suppressing the mTOR pathway, which contributed to its radiosensitizing effects. tandfonline.com

In Vivo Findings:

In a rat model of DEN-induced hepatocarcinogenesis, SSD treatment inhibited the development of HCC by inhibiting C/EBPβ and COX-2. mdpi.com It also suppressed angiogenesis by downregulating Ang-2 and VEGF expressions. mdpi.com

In a xenograft model using SMMC-7721 cells, SSD combined with radiation resulted in a more significant suppression of tumor growth compared to either treatment alone. karger.comkarger.com This was associated with the inhibition of HIF-1α. mdpi.comkarger.com

Interactive Table: Preclinical Studies of this compound in Liver Carcinoma Models

| Model System | Cell Lines | Key Findings | Associated Mechanisms | Citations |

| In Vitro | HepG2, SMMC-7721 | Inhibited proliferation, induced apoptosis. | Suppression of p-STAT3/C/EBPβ/COX-2 pathway. | mdpi.com, tandfonline.com, frontiersin.org |

| In Vitro | HepG2, SMMC-7721 | Increased radiosensitivity under hypoxic conditions. | Inhibition of HIF-1α, upregulation of p53. | spandidos-publications.com, karger.com, karger.com |

| In Vitro | HepG2 | Enhanced TNF-α-mediated apoptosis. | Inhibition of NF-κB activation. | tandfonline.com, nih.gov |

| In Vitro | SMMC-7721, MHCC97L | Induced autophagy, enhanced radiosensitivity. | Suppression of mTOR pathway. | tandfonline.com |

| In Vivo | DEN-induced rat HCC model | Inhibited hepatocarcinogenesis and angiogenesis. | Inhibition of C/EBPβ, COX-2, Ang-2, VEGF. | mdpi.com |

| In Vivo | Nude mice with SMMC-7721 xenografts | Enhanced radiosensitivity, suppressed tumor growth. | Inhibition of HIF-1α. | mdpi.com, karger.com, karger.com |

The potential of this compound as a therapeutic agent for osteosarcoma, the most common primary malignant bone tumor, has also been explored.

In Vitro Findings:

In human osteosarcoma cell lines 143B and MG-63, a high concentration of SSD (80 µmol/l) significantly inhibited cell proliferation and viability. mdpi.comnih.govnih.gov

The compound induced cell cycle arrest at the G0/G1 phase and increased the number of apoptotic cells. nih.govnih.gov

The anti-proliferative and pro-apoptotic effects were attributed to the activation of the p53 signaling pathway. mdpi.comnih.govnih.gov SSD treatment led to the upregulation of p53 and its downstream targets, including the cell cycle inhibitors p21 and p27, and the pro-apoptotic protein Bax. mdpi.comnih.govnih.gov Consequently, the expression of cyclinD1 was downregulated. nih.govnih.gov

In U2 cells, SSD was shown to inhibit proliferation, invasion, and migration while inducing apoptosis, with effects stronger than a JNK inhibitor. The mechanism involved the inhibition of the Akt and ERK pathways. tandfonline.com

Interactive Table: Preclinical Studies of this compound in Bone Sarcoma Models

| Model System | Cell Lines | Key Findings | Associated Mechanisms | Citations |

| In Vitro | 143B, MG-63 | Inhibited proliferation, induced G0/G1 cell cycle arrest, promoted apoptosis. | Activation of p53 signaling pathway (↑p53, ↑p21, ↑p27, ↑Bax, ↓cyclinD1). | mdpi.com, nih.gov, nih.gov |

| In Vitro | U2 | Inhibited proliferation, invasion, and migration; induced apoptosis. | Inhibition of Akt and ERK pathways. | tandfonline.com |

Recent studies have begun to elucidate the role of this compound in colorectal cancer (CRC), particularly in the context of metastasis.

In Vitro Findings:

In CRC cells, SSD was found to reduce cell survival and the ability to form colonies. mdpi.comresearcher.life

The compound was shown to induce both autophagy and apoptosis in CRC cells. mdpi.comresearcher.life The induction of autophagy was marked by an increase in LC3B and p62 levels. mdpi.com

Apoptosis was shown to occur through the cleavage of caspases-9 and -3, and PARP, along with a downregulation of the Bcl-2 family of anti-apoptotic proteins. mdpi.comresearcher.life The mechanism was linked to the activation of p38 and ERK signaling. mdpi.com

In Vivo Findings:

In a lung metastasis mouse model established by injecting CT26 colorectal cancer cells, oral administration of SSD led to a significant reduction in the number of metastatic tumor nodules in the lungs. mdpi.comnih.gov

A study using a CT26 syngeneic mouse model showed that SSD combined with the chemotherapy drug irinotecan (B1672180) synergistically inhibited colorectal tumor growth. dovepress.com

Interactive Table: Preclinical Studies of this compound in Colorectal Carcinoma Models

| Model System | Cell Lines | Key Findings | Associated Mechanisms | Citations |

| In Vitro | CRC cell lines | Reduced cell survival and colony formation, induced autophagy and apoptosis. | Activation of p38 and ERK signaling, cleavage of caspases, downregulation of Bcl-2 family. | mdpi.com, researcher.life |

| In Vivo | CT26 lung metastasis mouse model | Reduced metastatic tumor nodules in the lungs. | Induction of autophagy and apoptosis. | mdpi.com, nih.gov |

| In Vivo | CT26 syngeneic mouse model | Synergistically inhibited tumor growth with irinotecan. | Not explicitly detailed, but linked to anti-tumor effects. | dovepress.com |

Gastric Carcinomas (SGC-7901, SGC-7901/DDP)

This compound (SSD) has demonstrated potential in enhancing the efficacy of conventional chemotherapy in gastric cancer models. acs.orgnih.gov In studies involving the human gastric cancer cell line SGC-7901 and its cisplatin-resistant counterpart, SGC-7901/DDP, SSD was found to promote the inhibitory effects of cisplatin (B142131) on cancer cell proliferation and invasion. acs.orgnih.govacs.org Furthermore, it increased cisplatin-induced apoptosis in both cell lines. acs.orgnih.govspandidos-publications.com

Mechanistically, SSD appears to induce both apoptosis and autophagy. acs.orgnih.govacs.org Research indicates that SSD treatment leads to an increase in the levels of LC3-II and cleaved caspase-3, while decreasing the levels of p62, IKKβ, phosphorylated IκBα, and NF-κB p65. acs.orgacs.org These findings suggest that SSD may inhibit the IKKβ/NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting both autophagic processes and programmed cell death in gastric cancer cells. acs.orgacs.orgspandidos-publications.com The combination of SSD and cisplatin has been shown to enhance the rise in cleaved caspase-3 levels and the suppression of the NF-κB pathway, particularly in the cisplatin-resistant SGC-7901/DDP cells. acs.orgacs.org

Table 1: Effects of this compound on Gastric Carcinoma Cells

| Cell Line | Effect of this compound | Molecular Mechanisms | Citation |

|---|---|---|---|

| SGC-7901 | Promotes cisplatin's inhibitory effect on proliferation and invasion; increases cisplatin-induced apoptosis. | Induces apoptosis and autophagy; inhibits the IKKβ/NF-κB pathway. | acs.orgnih.govspandidos-publications.com |

| SGC-7901/DDP | Enhances sensitivity to cisplatin; promotes cisplatin's inhibitory effect on proliferation and invasion; increases cisplatin-induced apoptosis. | Induces apoptosis and autophagy; inhibits the IKKβ/NF-κB pathway, enhancing the effect of cisplatin. | acs.orgnih.govacs.orgspandidos-publications.com |

Glioblastoma Multiforme

In preclinical studies, this compound has shown cytotoxic effects against glioblastoma multiforme (GBM) cell lines. nih.govnih.gov Research has demonstrated that SSD can inhibit the proliferation of various GBM cell lines, including RG-2, U87-MG, and U251, in a dose-dependent manner. nih.govnih.gov

The primary mechanism of action appears to be the induction of both apoptosis and autophagy through the activation of endoplasmic reticulum (ER) stress. nih.govnih.gov Treatment with SSD leads to a significant increase in the proportion of apoptotic cells. nih.govnih.gov Furthermore, western blot and immunocytochemical staining have revealed the upregulation of proteins related to ER stress, apoptosis, and autophagy. nih.govnih.gov Another study pointed to the downregulation of Akt and ERK phosphorylation, alongside the upregulation of JNK and caspase-3 activities, as contributors to SSD-induced apoptosis in human glioma cells. mdpi.com These findings suggest that SSD could be a potential therapeutic agent for GBM by concurrently triggering multiple cell death pathways. nih.govnih.govresearchgate.net

Table 2: Effects of this compound on Glioblastoma Multiforme Cells

| Cell Line(s) | Key Findings | Molecular Pathways Implicated | Citation |

|---|---|---|---|

| RG-2, U87-MG, U251 | Dose-dependent inhibition of proliferation; induction of apoptosis and autophagy. | Activation of Endoplasmic Reticulum (ER) Stress. | nih.govnih.gov |

| Human Glioma U87 cells | Inhibition of proliferation; induction of apoptosis. | Downregulation of Akt and ERK phosphorylation; upregulation of JNK and caspase-3 activities. | mdpi.com |

Pancreatic Carcinomas

This compound has demonstrated anti-tumor effects in preclinical models of pancreatic cancer. mdpi.com Studies have shown that SSD inhibits the proliferation of pancreatic cancer cell lines, including BxPC3, PANC1, and Pan02, in a time- and concentration-dependent manner. mdpi.comnih.govresearchgate.net

The underlying mechanism for these effects involves the induction of apoptosis. nih.govresearchgate.net Research indicates that SSD activates the MKK4-JNK signaling pathway, leading to the phosphorylation of JNK and c-Jun. nih.govresearchgate.net This activation subsequently triggers the apoptotic cascade, evidenced by increased levels of cleaved caspase-3 and caspase-9. nih.gov Furthermore, SSD has been found to modulate the tumor microenvironment by reducing the polarization of M2 macrophages, which are known to promote tumor growth. nih.gov This is achieved through the downregulation of phosphorylated STAT6 levels and the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net

Table 3: Effects of this compound on Pancreatic Carcinoma Cells

| Cell Line(s) | Key Findings | Molecular Pathways Implicated | Citation |

|---|---|---|---|

| BxPC3, PANC1, Pan02 | Time- and concentration-dependent inhibition of proliferation; induction of apoptosis. | Activation of the MKK4-JNK signaling pathway. | mdpi.comnih.govresearchgate.net |

| Pancreatic Cancer Model (in vivo/in vitro) | Suppression of apoptosis and invasion; reactivation of local immune responses. | Reduction of M2 macrophage polarization via downregulation of p-STAT6 and the PI3K/AKT/mTOR pathway. | nih.govresearchgate.net |

Sensitization to Conventional Chemotherapeutic Agents (e.g., Gefitinib, Cisplatin, Doxorubicin)

A significant area of research for this compound is its ability to sensitize cancer cells to conventional chemotherapeutic agents. acs.orgnih.govnih.gov Studies have shown that SSD can enhance the anti-tumor effects of drugs like gefitinib, cisplatin, and doxorubicin in various cancer cell lines. acs.orgnih.govnih.govresearchgate.net

In non-small cell lung cancer (NSCLC) cells, SSD has been found to augment the efficacy of gefitinib. nih.gov The proposed mechanism involves the inhibition of the STAT3/Bcl-2 signaling pathway, which plays a crucial role in cell survival and drug resistance. mdpi.comnih.govnih.gov Similarly, in cisplatin-resistant gastric cancer cells, SSD enhances cisplatin's pro-apoptotic and anti-proliferative effects. acs.org In the context of doxorubicin, research in drug-resistant breast cancer cells suggests that SSD can potentiate its antineoplastic effects by perturbing the intracellular redox balance mediated by NQO1. researchgate.net Furthermore, in chemoresistant ovarian cancer cells, SSD sensitizes them to cisplatin-induced apoptosis by promoting mitochondrial fission and G2/M cell cycle arrest. nih.gov

Table 4: Sensitizing Effects of this compound to Chemotherapeutic Agents

| Cancer Type | Chemotherapeutic Agent | Mechanism of Sensitization | Citation |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Gefitinib | Inhibition of the STAT3/Bcl-2 signaling pathway. | mdpi.comnih.govnih.gov |

| Gastric Cancer | Cisplatin | Enhancement of apoptosis and inhibition of proliferation. | acs.org |

| Breast Cancer (drug-resistant) | Doxorubicin | Perturbation of NQO1-mediated intracellular redox balance. | researchgate.net |

| Ovarian Cancer (chemoresistant) | Cisplatin | Facilitation of mitochondrial fission and G2/M arrest. | nih.gov |

Enhancement of Radiosensitivity under Hypoxic Conditions

This compound has been investigated for its potential to enhance the effectiveness of radiotherapy, particularly in the hypoxic microenvironment often found in solid tumors. karger.comkarger.comnih.gov Hypoxia is a known factor contributing to radioresistance in cancer cells. karger.com

In hepatoma cell lines such as SMMC-7721 and HepG2, SSD has been shown to dose-dependently increase radiosensitivity under hypoxic conditions. spandidos-publications.comkarger.comkarger.comnih.gov The mechanism behind this radiosensitizing effect is linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key protein that allows tumor cells to adapt to low-oxygen environments. spandidos-publications.comkarger.comkarger.comnih.gov By attenuating HIF-1α expression, SSD leads to the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.comkarger.comkarger.comnih.gov This shift in the balance of apoptotic regulators ultimately enhances radiation-induced cell death. karger.comkarger.comnih.gov In vivo studies using xenograft tumor models have corroborated these findings, showing a more significant suppression of tumor growth with the combined treatment of SSD and radiation compared to either therapy alone. karger.comkarger.comnih.gov

Table 5: Enhancement of Radiosensitivity by this compound under Hypoxic Conditions

| Cell Line(s) | Key Findings | Molecular Mechanisms | Citation |

|---|---|---|---|

| SMMC-7721, HepG2 (Hepatoma) | Dose-dependently increased radiosensitivity under hypoxic conditions; enhanced growth inhibition and apoptosis with combined treatment. | Inhibition of HIF-1α expression; upregulation of p53 and Bax; downregulation of Bcl-2. | spandidos-publications.comkarger.comkarger.comnih.gov |

| SMMC-7721 (Xenograft model) | Significant suppression of tumor growth with combined SSD and radiation therapy. | Inhibition of HIF-1α expression. | karger.comkarger.comnih.gov |

Research in Liver Pathologies

This compound has been extensively studied for its therapeutic potential in various liver diseases, demonstrating anti-inflammatory, anti-fibrotic, and other protective effects. nih.govcdnsciencepub.com

Hepatic Fibrosis Models (e.g., CCl4-induced, HSC Activation)